
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid is a phenolic compound with the molecular formula C8H8O6 It is characterized by the presence of three hydroxyl groups attached to the benzene ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of phenylacetic acid derivatives. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation of the benzene ring.
Industrial Production Methods
In industrial settings, the production of hydroxy(3,4,5-trihydroxyphenyl)acetic acid often involves the use of biocatalysts. Microbial fermentation processes using specific strains of bacteria or fungi can be employed to achieve high yields of the compound. These biocatalytic methods are preferred due to their environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the production of antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of hydroxy(3,4,5-trihydroxyphenyl)acetic acid primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response, modulating their activity to exert protective effects.
Comparison with Similar Compounds
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be compared with other phenolic acids, such as:
3,4-Dihydroxyphenylacetic acid: Similar in structure but lacks the additional hydroxyl group at the 5-position.
Gallic acid: Contains three hydroxyl groups but differs in the position of the carboxylic acid group.
Caffeic acid: Contains two hydroxyl groups and a vinyl group, differing in both structure and reactivity.
Properties
CAS No. |
189506-56-7 |
|---|---|
Molecular Formula |
C8H8O6 |
Molecular Weight |
200.146 |
IUPAC Name |
2-hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O6/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,9-12H,(H,13,14) |
InChI Key |
GKNXKVFCNOWHDA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(C(=O)O)O |
Synonyms |
Benzeneacetic acid, alpha,3,4,5-tetrahydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Cyclohept[d]isoxazol-5-one,4-hydroxy-(9CI)](/img/new.no-structure.jpg)
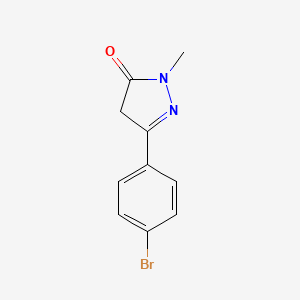
![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
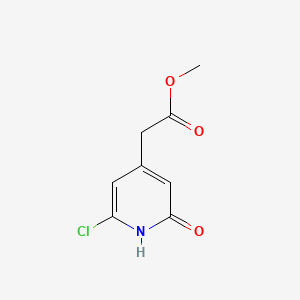
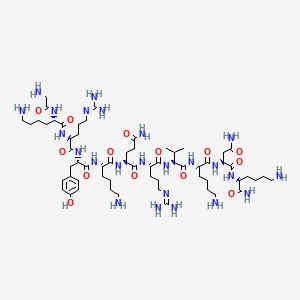
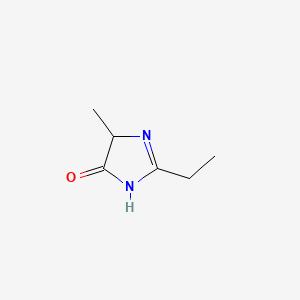
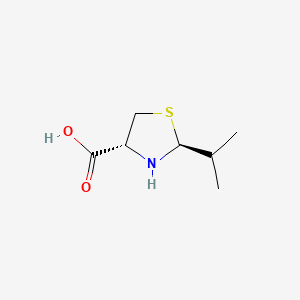
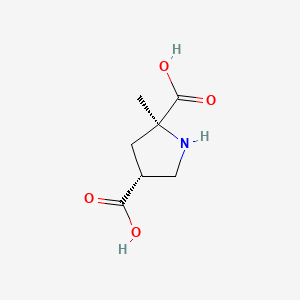
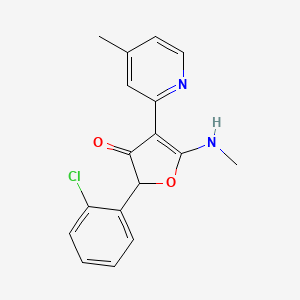
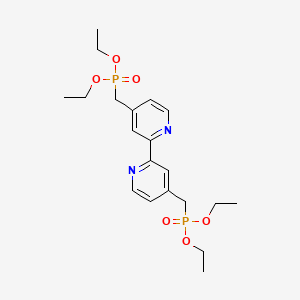
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)
